
(5,6-二氯吡啶-3-基)甲醇
概述
描述
“(5,6-Dichloropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5Cl2NO. It has a molecular weight of 178.02 .
Molecular Structure Analysis
The IUPAC name for this compound is (5,6-dichloro-3-pyridinyl)methanol. Its InChI code is 1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 and the InChI key is ZOFUUOULXZPZHP-UHFFFAOYSA-N . The compound has one rotatable bond, one hydrogen bond donor count, and two hydrogen bond acceptor counts .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 297.7°C at 760 mmHg and a melting point of 76°C . The compound is stored in a dry, sealed container in a freezer, under -20°C .科学研究应用
药理学
(5,6-二氯吡啶-3-基)甲醇: 由于其结构特征,该化合物具有潜在的药理学应用。 它可以穿过血脑屏障,并具有高胃肠吸收率,使其成为中枢神经系统药物的候选药物 . 其二氯吡啶部分是具有多种药理活性的分子中的常见特征,包括抗癌、降压和抗炎特性 .
有机合成
在有机合成中,(5,6-二氯吡啶-3-基)甲醇 作为一种多功能中间体。 它可以进行各种化学反应,例如取代反应,以创建各种衍生物。 这些衍生物可进一步用于合成复杂的有机分子,包括药物和农用化学品 .
材料科学
该化合物的分子结构使其在材料科学中得到应用,特别是在具有特定电子或光学性质的新材料合成中。 二氯吡啶环可以作为创建有机半导体或发光二极管 (LED) 组件的构建单元 .
生物化学
(5,6-二氯吡啶-3-基)甲醇: 可用作生物化学研究中合成生物化学探针的前体。 这些探针可以帮助研究酶活性、受体-配体相互作用和其他生物化学途径 .
药物化学
在药物化学中,该化合物对于新药的设计非常有价值。 其二氯吡啶核心是许多药物分子中的关键特征,对其核心进行修饰可以导致发现具有改进的疗效和安全性特征的新型治疗剂 .
分析化学
(5,6-二氯吡啶-3-基)甲醇: 可用作分析化学中色谱法和质谱法的标准品或参考化合物。 它有助于识别和量化各种样品中类似的化合物 .
环境科学
(5,6-二氯吡啶-3-基)甲醇 的环境应用包括用作环境归趋研究中的示踪剂或标记物。 研究人员可以跟踪其降解产物,以研究类似化合物在环境中的持久性和分解情况 .
农用化学
在农用化学中,(5,6-二氯吡啶-3-基)甲醇 可以作为合成农用化学品(如杀虫剂和除草剂)的前体。 其结构允许创建可以选择性靶向和控制农业害虫的化合物 .
安全和危害
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
The primary targets of (5,6-Dichloropyridin-3-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of Action
As a pyridine derivative, it may interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5,6-Dichloropyridin-3-yl)methanol. Factors such as pH, temperature, and the presence of other substances can affect its solubility and reactivity . It is recommended to store the compound in a dry environment under -20°C .
属性
IUPAC Name |
(5,6-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFUUOULXZPZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619375 | |
| Record name | (5,6-Dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-30-9 | |
| Record name | (5,6-Dichloropyridin-3-yl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5,6-Dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-5-(hydroxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
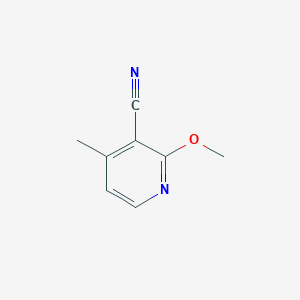
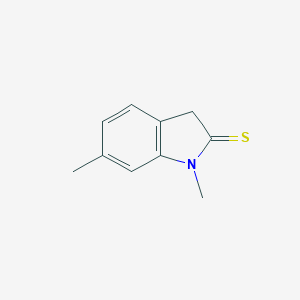
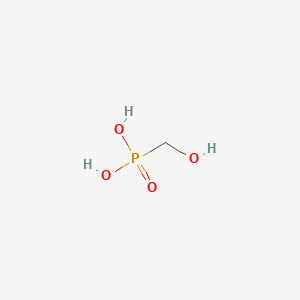

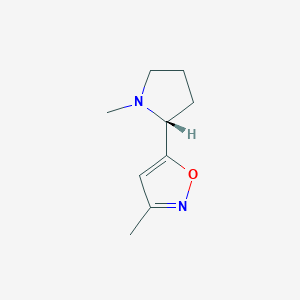
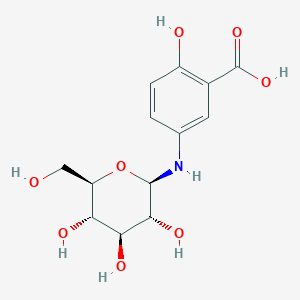

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

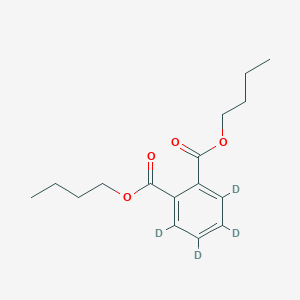
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)



